molecular formula C10H15BN2O2S B3030926 3-(3-Isopropylthioureido)phenylboronic acid CAS No. 1072946-07-6

3-(3-Isopropylthioureido)phenylboronic acid

Cat. No.: B3030926
CAS No.: 1072946-07-6
M. Wt: 238.12
InChI Key: XUTHANAUPCKWGR-UHFFFAOYSA-N
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Description

3-(3-Isopropylthioureido)phenylboronic acid is a useful research compound. Its molecular formula is C10H15BN2O2S and its molecular weight is 238.12. The purity is usually 95%.
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Scientific Research Applications

1. Antibacterial Activity

Phenylboronic acids, including derivatives like 3-(3-Isopropylthioureido)phenylboronic acid, have been studied for their antibacterial properties. For instance, research on various phenylboronic acids revealed insights into their structural, physicochemical, and antimicrobial properties. These compounds have demonstrated effectiveness against bacterial strains such as Escherichia coli and Bacillus cereus (Adamczyk-Woźniak et al., 2021).

2. Antiproliferative Potential in Cancer Cells

Certain phenylboronic acid derivatives have shown promising results in experimental oncology. They exhibit antiproliferative effects in cancer cell lines and can induce apoptosis, particularly in A2780 ovarian cancer cells. Their ability to cause cell cycle arrest and initiate apoptotic pathways makes them potential candidates for cancer therapy (Psurski et al., 2018).

3. Applications in Drug Delivery Systems

Phenylboronic acid-based materials, including its derivatives, are widely used in constructing glucose-responsive systems for insulin delivery. Their ability to form reversible complexes with polyols makes them ideal for applications in nanogels, micelles, vesicles, and mesoporous silica nanoparticles in drug delivery (Ma & Shi, 2014).

4. Tumor Targeting and Penetration

Phenylboronic acid-decorated polymeric nanomaterials have been developed for enhanced tumor targeting and penetration. These materials can improve tumor accumulation and antitumor effects, making them valuable in therapeutic applications (Lan & Guo, 2019).

5. Glucose-Responsive Materials

Research has also focused on developing glucose-responsive materials utilizing phenylboronic acid derivatives. These materials exhibit sensitivity to glucose levels and are promising for self-regulated insulin delivery, highlighting their potential in diabetes management (De Geest et al., 2006).

Safety and Hazards

When handling “3-(3-Isopropylthioureido)phenylboronic acid”, it’s important to avoid heat, flames, and sparks. It should not be mixed with oxidizing agents. Possible hazardous combustion products include carbon monoxide, nitrogen oxides, and sulfur oxides . It’s recommended to handle it in a well-ventilated place and avoid contact with skin and eyes .

Properties

IUPAC Name

[3-(propan-2-ylcarbamothioylamino)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2S/c1-7(2)12-10(16)13-9-5-3-4-8(6-9)11(14)15/h3-7,14-15H,1-2H3,(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTHANAUPCKWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)NC(=S)NC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674385
Record name (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-07-6
Record name (3-{[(Propan-2-yl)carbamothioyl]amino}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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